

Elagolix sodium synthesis and purification protocols

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Compound of Interest

Compound Name: Elagolix Sodium

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Application Notes and Protocols for Elagolix Sodium

Introduction

Elagolix sodium is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] It is approved for the management of moderate to severe pain associated with endometriosis and symptoms related to uterine fibroids.[2] Elagolix functions by competitively binding to GnRH receptors in the pituitary gland, which in turn inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This action leads to a dose-dependent reduction in ovarian estrogen production, alleviating symptoms of estrogen-dependent conditions.[4][5]

These application notes provide detailed protocols for the chemical synthesis and subsequent purification of **Elagolix sodium**, intended for use by researchers, scientists, and professionals in drug development.

Section 1: Synthesis of Elagolix Sodium

The synthesis of Elagolix is a multi-step process involving the construction of a central uracil core followed by key coupling and alkylation reactions. The following protocol is an optimized route designed to improve yield and purity.[2]

Protocol 1: Multi-step Chemical Synthesis

This protocol outlines key transformations, including the formation of the uracil ring, a Suzuki coupling to introduce a key phenyl group, and subsequent alkylations to build the final molecule.

Step 1: Bromination of the Uracil Intermediate

- Dissolve the starting uracil compound (5-(2-fluoro-3-methoxyphenyl)-1-((2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione)) in acetic acid to create a 0.25 M solution.
- Slowly add a 1.1 M solution of bromine (1.1 equivalents) in acetic acid to the reaction mixture.
- Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
- Upon completion, quench the reaction and precipitate the product to yield the brominated intermediate. This step typically proceeds with a high yield (approx. 96%).[\[2\]](#)

Step 2: Suzuki Cross-Coupling

- To a mixture of the brominated intermediate, 2-fluoro-3-methoxyphenylboronic acid (1.2 equivalents), and potassium hydroxide (4 equivalents) in an acetone/water solvent system, add tri-tert-butyl-phosphonium tetrafluoroborate and Palladium(II) acetate as catalysts.[\[2\]](#)
- Degas the solution by bubbling argon through it for approximately 30 minutes.
- Heat the reaction mixture to reflux under an argon atmosphere.
- After the reaction is complete, cool the mixture to allow the product to precipitate.
- Filter and wash the solid to obtain the coupled product. This step can achieve yields of up to 88%.[\[2\]](#)

Step 3: N-Alkylation with Chiral Moiety

- React the product from Step 2 with (R)-2-((tert-butoxy-carbonyl)amino)-2-phenylethyl methanesulfonate in the presence of a base such as potassium carbonate in a solvent like DMF.[\[2\]](#)
- Heat the reaction mixture to facilitate the nucleophilic substitution.
- Following the reaction, perform a workup and remove the N-Boc protecting group using an acid like methanesulfonic acid (MsOH).[\[2\]](#)
- Isolate the resulting amine intermediate, which can be obtained in approximately 81% yield.[\[2\]](#)

Step 4: Final Alkylation and Saponification

- Alkylate the amine intermediate with ethyl 4-bromobutyrate in DMF with diisopropylethylamine (DIPEA) as a base, heating to around 60°C.[\[2\]](#)[\[6\]](#)
- Purify the resulting ethyl ester intermediate via filtration through silica.[\[2\]](#)
- Hydrolyze the ester using sodium hydroxide in an ethanol/water mixture.[\[2\]](#)[\[7\]](#)
- After hydrolysis is complete, the final product, **Elagolix sodium**, is formed.

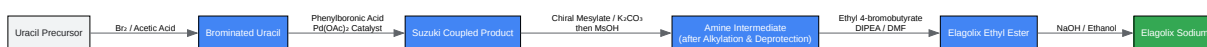
Data Presentation: Synthesis

The following table summarizes the key reaction steps and reported yields for an optimized Elagolix synthesis.

Step	Reaction Type	Key Reagents	Catalyst / Conditions	Typical Yield (%)	Reference
1	Bromination	Uracil intermediate, Bromine	Acetic Acid	96%	[2]
2	Suzuki Coupling	Brominated intermediate, Phenylboronic acid, KOH	$\text{Pd}(\text{OAc})_2$, $[(t\text{-Bu})_3\text{PH}]\text{BF}_4$	88%	[2]
3	N-Alkylation & Deprotection	Coupled product, Chiral mesylate, K_2CO_3	DMF, then MsOH	81%	[2]
4	N-Alkylation	Amine intermediate, Ethyl 4-bromobutyrate	DIPEA, DMF, 60°C	50%	[2]
5	Saponification	Elagolix ethyl ester, NaOH	Ethanol, Water	88%	[2]

Visualization: Synthesis Workflow

The diagram below illustrates the logical flow of the **Elagolix sodium** synthesis process.



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Caption: Synthetic workflow for **Elagolix sodium**.

Section 2: Purification of Elagolix Sodium

Purification is critical to achieving the high degree of purity required for a pharmaceutical active ingredient. Since **Elagolix sodium** is typically an amorphous solid, purification often relies on strategic extraction and precipitation or chromatographic methods applied to its intermediates. [\[6\]](#)[\[8\]](#)

Protocol 2: Purification by Extraction and Precipitation

This method avoids the use of ion-exchange resins, which can lead to lactam impurity formation, by directly extracting the sodium salt from the final reaction mixture.[\[2\]](#)

- Following the saponification step (Protocol 1, Step 4), ensure the reaction mixture is basic.
- Perform an extraction using an organic solvent such as methyl isobutyl ketone (MIBK).[\[2\]](#)
- Separate the organic layer containing the **Elagolix sodium** salt.
- Wash the organic layer with water to remove any remaining inorganic impurities.
- Concentrate the organic layer under reduced pressure.
- Induce precipitation of the final product by adding a non-polar anti-solvent, such as n-heptane.[\[2\]](#)
- Filter the resulting solid, wash with a small amount of the anti-solvent, and dry under vacuum to yield highly pure **Elagolix sodium** (e.g., >99.5% HPLC purity).[\[2\]](#)

Protocol 3: Purification of Intermediates by Chromatography

Chromatographic purification is often necessary for intermediates to ensure high purity of the final product.

- Column Preparation: Prepare a silica gel column packed with an appropriate solvent system, such as hexane/ethyl acetate.[\[6\]](#)
- Sample Loading: Dissolve the crude intermediate (e.g., the Elagolix tert-butyl ester) in a minimal amount of the eluent or a compatible solvent and load it onto the column.[\[6\]](#)

- Elution: Elute the column with a gradient of hexane/ethyl acetate (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).[6]
- Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure compound.
- Solvent Removal: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified intermediate.

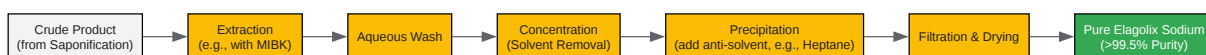
Data Presentation: Purification & Analysis

The table below details parameters for an HPLC method developed for the analysis and impurity profiling of **Elagolix sodium**.

Parameter	Specification	Reference
Column	ACE C18-PFP (250 mm × 4.6 mm, 5 µm)	[9][10]
Mobile Phase A	pH 5.6 acetate buffer : acetonitrile (95:5, v/v)	[9][10]
Mobile Phase B	Acetonitrile : methanol (90:10, v/v)	[9][10]
Flow Rate	1.3 mL/min	[9][10]
Detection	UV at 210 nm	[9][10]
Run Time	46 minutes (gradient elution)	[9][10]

Visualization: Purification Workflow

This diagram shows a general workflow for the purification of **Elagolix sodium** after synthesis.



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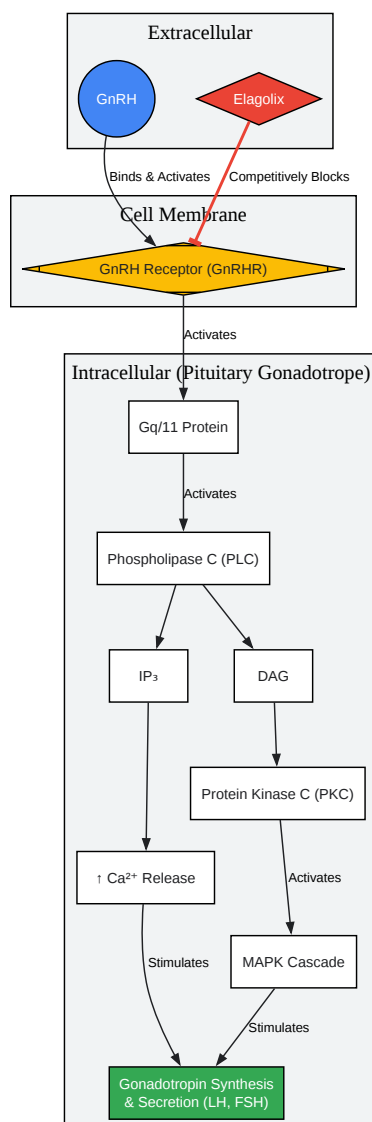
Caption: General purification workflow for **Elagolix sodium**.

Section 3: Mechanism of Action and Signaling Pathway

Elagolix functions as a competitive antagonist of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on gonadotrope cells in the anterior pituitary gland.^{[3][4]} By blocking the binding of endogenous GnRH, Elagolix disrupts the downstream signaling cascade that leads to the synthesis and secretion of FSH and LH.^{[5][11]} This results in a rapid and reversible, dose-dependent suppression of circulating estradiol levels.^[4]

Visualization: GnRH Signaling Pathway and Elagolix Inhibition

The following diagram illustrates the simplified GnRH signaling pathway and the point of inhibition by Elagolix.



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Caption: Elagolix competitively blocks the GnRH receptor.

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